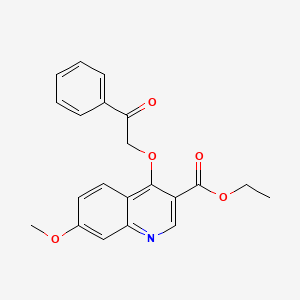
Ethyl 7-methoxy-4-(2-oxo-2-phenylethoxy)-3-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-methoxy-4-(2-oxo-2-phenylethoxy)-3-quinolinecarboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-methoxy-4-(2-oxo-2-phenylethoxy)-3-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 7-methoxy-4-hydroxyquinoline with ethyl 2-bromo-2-phenylacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent recovery and recycling, as well as waste minimization, are crucial aspects of industrial synthesis to ensure cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methoxy-4-(2-oxo-2-phenylethoxy)-3-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitronium ion in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 7-hydroxy-4-(2-oxo-2-phenylethoxy)-3-quinolinecarboxylate.
Reduction: Formation of ethyl 7-methoxy-4-(2-hydroxy-2-phenylethoxy)-3-quinolinecarboxylate.
Substitution: Formation of various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 7-methoxy-4-(2-oxo-2-phenylethoxy)-3-quinolinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a potential therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 7-methoxy-4-(2-oxo-2-phenylethoxy)-3-quinolinecarboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-ethoxy-4-(2-oxo-2-phenylethoxy)-3-quinolinecarboxylate
- Ethyl 7-methoxy-4-(2-oxo-2-phenylethoxy)-2-quinolinecarboxylate
- Ethyl 7-methoxy-4-(2-oxo-2-phenylethoxy)-3-quinolinecarboxylate
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H19NO5 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
ethyl 7-methoxy-4-phenacyloxyquinoline-3-carboxylate |
InChI |
InChI=1S/C21H19NO5/c1-3-26-21(24)17-12-22-18-11-15(25-2)9-10-16(18)20(17)27-13-19(23)14-7-5-4-6-8-14/h4-12H,3,13H2,1-2H3 |
InChI Key |
KVVHCOKNBIBGGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1OCC(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















